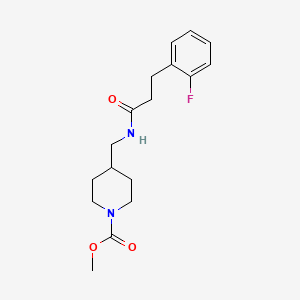

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[3-(2-fluorophenyl)propanoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3/c1-23-17(22)20-10-8-13(9-11-20)12-19-16(21)7-6-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABZJPVJCXZPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate, identified by CAS number 1797615-03-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.4 g/mol. The compound features a piperidine ring substituted with a fluorophenyl group and an amide linkage, which is critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with piperidine structures often exhibit antimicrobial properties. The presence of electron-withdrawing groups, such as fluorine, can enhance the activity against various bacterial strains. A study highlighted that similar piperidine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound Type | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Piperidine Derivative | Staphylococcus aureus | 0.0039 |

| Piperidine Derivative | Escherichia coli | 0.025 |

2. Neurological Activity

Piperidine derivatives have been explored for their neuropharmacological effects, particularly in the context of pain management and migraine treatment. For instance, compounds structurally similar to this compound have shown promise in activating serotonin receptors, which are crucial in migraine therapy .

3. Case Studies and Clinical Applications

A notable case study examined the efficacy of piperidine derivatives in treating chronic pain conditions. The study found that these compounds could modulate pain pathways effectively, potentially offering new avenues for pain relief without the adverse effects associated with traditional opioids.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with serotonin receptors (5-HT1F), which plays a role in vasoconstriction and pain modulation.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function due to structural similarities with known antibacterial agents.

Research Findings

Recent studies have focused on optimizing the synthesis of piperidine derivatives to enhance their biological activity while reducing toxicity. High-performance liquid chromatography (HPLC) analyses have confirmed the purity and stability of synthesized compounds, ensuring their suitability for further pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.